

Application of 5-Hydroxymethyl Tolterodine-d14 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: *rac 5-Hydroxymethyl Tolterodine-d14*

Cat. No.: B602739

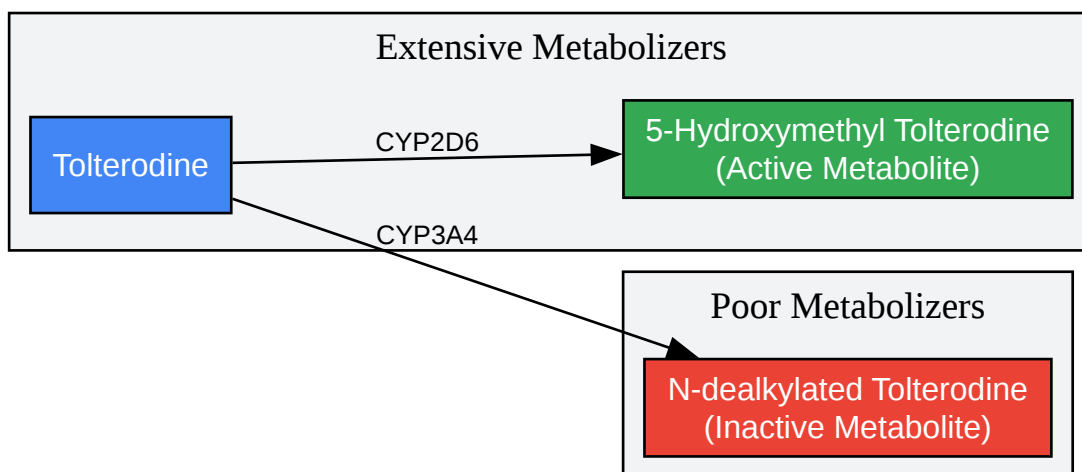
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These application notes provide a comprehensive overview of the use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard in pharmacokinetic (PK) studies of tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT). The use of stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, is the gold standard in bioanalysis, offering high accuracy and precision in quantifying drug and metabolite concentrations in biological matrices.^[1] 5-Hydroxymethyl Tolterodine-d14, being chemically identical to the analyte of interest but with a different mass, co-elutes during chromatography and effectively compensates for variability in sample preparation, injection volume, and matrix effects.^{[1][2][3]}

Metabolic Pathway of Tolterodine

Tolterodine undergoes extensive first-pass metabolism in the liver. In individuals with the extensive-oxidizer phenotype, the primary metabolic pathway is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HMT).^{[4][5][6]} Both tolterodine and 5-HMT contribute to the therapeutic effect.^{[6][7]} In poor metabolizers, who lack functional CYP2D6, tolterodine is primarily metabolized by CYP3A4 to an inactive, N-dealkylated metabolite.^[4]



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Metabolic pathway of Tolterodine in extensive and poor metabolizers.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous quantification of tolterodine and 5-HMT in plasma samples for pharmacokinetic studies.[8][9] The use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard for 5-HMT ensures the reliability of the bioanalytical method.[8][9]

Protocol for Sample Preparation and LC-MS/MS Analysis

This protocol outlines a liquid-liquid extraction method followed by LC-MS/MS analysis for the simultaneous determination of tolterodine and 5-hydroxymethyl tolterodine in rat plasma, using tolterodine-d6 and 5-hydroxymethyl tolterodine-d14 as internal standards.[8][9]

1. Materials and Reagents:

- Reference standards: Tolterodine, 5-Hydroxymethyl Tolterodine
- Internal standards: Tolterodine-d6, 5-Hydroxymethyl Tolterodine-d14
- Control rat plasma (with K2EDTA as anticoagulant)
- Acetonitrile (HPLC grade)

- 10 mM Ammonium acetate
- Methyl-t-butyl ether (MTBE)
- Deionized water

2. Preparation of Stock and Working Solutions:

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of tolterodine, 5-HMT, tolterodine-d6, and 5-HMT-d14 in methanol.
- Working Solutions: Prepare serial dilutions of the analyte stock solutions with a 50:50 acetonitrile:water mixture to create calibration curve standards and quality control (QC) samples. Prepare a combined working solution of the internal standards (e.g., 6000 pg/mL for tolterodine-d6 and 5-HMT-d14).

3. Sample Preparation (Liquid-Liquid Extraction):

- Pipette 100 μ L of rat plasma into a microcentrifuge tube.
- Add 25 μ L of the combined internal standard working solution (tolterodine-d6 and 5-HMT-d14).
- Vortex for 30 seconds.
- Add 2.0 mL of methyl-t-butyl ether.
- Vortex for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Vortex for 30 seconds.

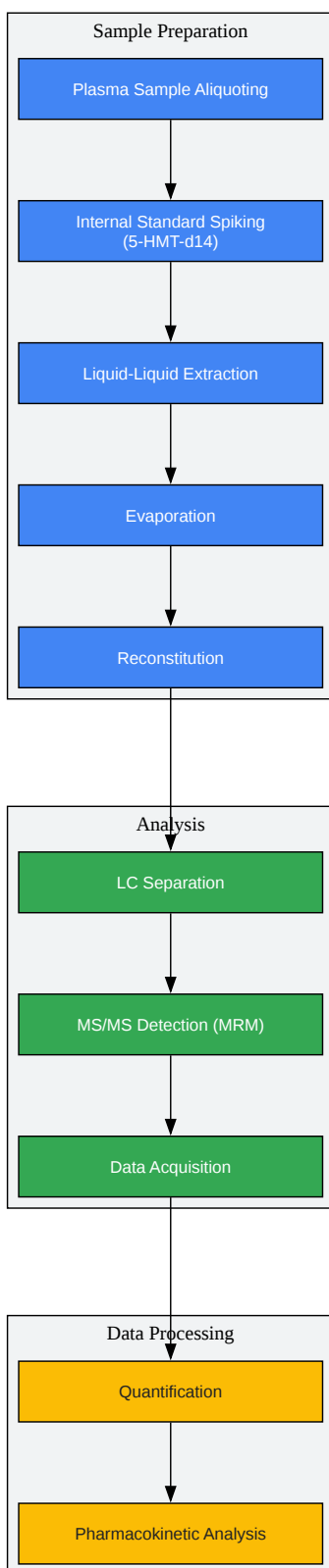
- Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- LC System: Agilent 1200 Series HPLC or equivalent[10]
- Mass Spectrometer: API 4200 triple quadrupole instrument or equivalent[10]
- Analytical Column: Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 μm)[8][9]
- Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (20:80, v/v)[8][9]
- Flow Rate: 0.5 mL/min[8][9]
- Injection Volume: 10 μL
- Column Temperature: 20°C[8]
- Ionization Mode: Positive electrospray ionization (ESI)
- Detection Mode: Multiple Reaction Monitoring (MRM)

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for a pharmacokinetic study using 5-Hydroxymethyl Tolterodine-d14.



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Bioanalytical workflow for pharmacokinetic studies.

Data Presentation

The use of 5-Hydroxymethyl Tolterodine-d14 as an internal standard allows for the generation of robust and reliable data. Below are tables summarizing typical validation parameters for an LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HMT.

Table 1: Mass Spectrometric Parameters

Analyte/Internal Standard	Precursor Ion (m/z)	Product Ion (m/z)
Tolterodine	326.1	147.1
Tolterodine-d6	332.3	153.1
5-Hydroxymethyl Tolterodine	342.2	223.1
5-Hydroxymethyl Tolterodine-d14	356.2	223.1
Data sourced from a validated LC-MS/MS method for rat plasma. [8] [9] [10]		

Table 2: Method Validation Summary

Parameter	Tolterodine	5-Hydroxymethyl Tolterodine
Linearity Range (pg/mL)	20.00 - 5000.00	20.00 - 5000.00
Intra-day Precision (%RSD)	0.62 - 6.36	1.38 - 4.22
Inter-day Precision (%RSD)	1.73 - 4.84	1.62 - 4.25
Intra-day Accuracy (%)	98.75 - 103.56	98.08 - 104.67
Inter-day Accuracy (%)	99.20 - 104.40	98.73 - 103.06
Mean Extraction Recovery (%)	85.1 - 97.0	95.5 - 96.9
Validation data for a method quantifying tolterodine and 5-HMT in rat plasma. [5] [8] [9]		

Table 3: Pharmacokinetic Parameters of Tolterodine and 5-HMT in Rats (Oral Administration)

Analyte	Cmax (ng/mL)	AUClast (ng·h/mL)
Tolterodine	3.00 ± 0.54	20.4 ± 10.5
5-Hydroxymethyl Tolterodine	0.27 ± 0.06	0.82 ± 0.34
Pharmacokinetic parameters following a 10 mg/kg oral dose of tolterodine in rats.[5]		

These data demonstrate the successful application of a validated bioanalytical method, underpinned by the use of appropriate deuterated internal standards like 5-Hydroxymethyl Tolterodine-d14, to characterize the pharmacokinetic profiles of tolterodine and its active metabolite.

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